molecular formula C17H21N3O4S B2735477 N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-87-7

N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Numéro de catalogue: B2735477
Numéro CAS: 688054-87-7
Poids moléculaire: 363.43
Clé InChI: NXNBBSLGSQVNSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazoline core. The structure includes a thioxo (C=S) group at position 6 and an 8-oxo (C=O) group at position 8, contributing to its electronic and steric properties. The side chain comprises a propanamide moiety with an N-isopentyl substituent, a branched alkyl group that enhances lipophilicity.

Propriétés

IUPAC Name

N-(3-methylbutyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-10(2)3-5-18-15(21)4-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,3-6,9H2,1-2H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNBBSLGSQVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure features a quinazoline core with various functional groups that may influence its biological activity. The presence of an oxo group and a thioxo moiety suggests potential interactions with biological targets that could lead to cytotoxicity.

Cytotoxicity

Research indicates that quinazoline derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3) cells. The IC50 values for these compounds typically fall within the micromolar range, indicating their effectiveness as potential anticancer agents.

CompoundCell LineIC50 (μM)
3anMDA-MB-23129.9
3iaA549<10
3afPC3<15

The mechanism by which N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide exerts its cytotoxic effects is likely multifaceted:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from proliferating.
  • Induction of Apoptosis : Many quinazoline derivatives trigger apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
  • Targeting Kinase Activity : Some studies suggest that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs), such as EGFR, which play a critical role in tumor growth and survival.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Study on EGFR Inhibition : A series of quinazoline derivatives were tested for their ability to inhibit EGFR activity. One compound demonstrated nanomolar inhibitory activity against both wild-type and mutant forms of EGFR.
  • Cytotoxicity Against Various Cell Lines : In vitro assays revealed that N-isopentyl derivatives showed preferential cytotoxicity towards rapidly dividing cancer cells compared to normal fibroblasts.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core modifications, and inferred properties.

Structural Analogs of the [1,3]Dioxoloquinazoline Core

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,3-g]quinazolin-7-yl}propanamide
  • Substituent Differences: N-position: A 2-(3,4-dimethoxyphenyl)ethyl group replaces the isopentyl chain. This aromatic substituent introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the hydrophobic isopentyl group. 6-position: A sulfanyl (S–) group linked to a 2-oxo-2-phenylethyl moiety replaces the thioxo (C=S) group.
  • Core Similarities : Both compounds share the [1,3]dioxoloquinazoline scaffold, which is associated with π-π stacking interactions in biological targets.
2.1.2. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core Modification: This compound features an imidazo[1,2-a]pyridine core instead of a quinazoline system.
  • Functional Groups: A 4-nitrophenyl group (strong electron-withdrawing) and cyano substituent enhance electrophilicity, contrasting with the electron-rich dioxoloquinazoline core.
  • Physical Properties: Reported melting point (243–245°C) suggests high crystallinity, likely due to polar nitro and cyano groups.

Substituent Impact on Physicochemical Properties

Compound Core Structure N-Substituent 6-Position Group Key Inferred Properties
Target Compound [1,3]Dioxoloquinazoline Isopentyl (branched alkyl) Thioxo (C=S) High lipophilicity; potential membrane permeability
N-[2-(3,4-Dimethoxyphenyl)ethyl] Analogue [1,3]Dioxoloquinazoline Aromatic (dimethoxyphenylethyl) Sulfanyl (S–) with phenylethyl Moderate solubility; increased metabolic stability
Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Phenethyl Cyano, nitro groups High crystallinity; electrophilic reactivity

Spectroscopic and Analytical Comparisons

  • Thioxo vs. Sulfanyl Groups :

    • The thioxo (C=S) group in the target compound would exhibit a distinct IR absorption near 1200–1250 cm⁻¹ (C=S stretch) , whereas the sulfanyl (S–) group in the analogue may show weaker S–H or S–C stretches.
    • In NMR, the thioxo group deshields adjacent protons due to electron-withdrawing effects, while sulfanyl substituents cause upfield shifts in aromatic protons.
  • N-Substituent Effects :

    • The isopentyl chain’s branching (target compound) would result in split signals in 1H NMR (e.g., δ 0.8–1.5 ppm for methyl groups), contrasting with the sharp singlet for methoxy groups (δ ~3.8 ppm) in the dimethoxyphenylethyl analogue .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.